molecular formula C13H11FO2 B2388267 3-(Benzyloxy)-5-fluorophenol CAS No. 1504590-57-1

3-(Benzyloxy)-5-fluorophenol

Cat. No. B2388267
CAS RN: 1504590-57-1
M. Wt: 218.227
InChI Key: GBDLPFXHEXUAKR-UHFFFAOYSA-N
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Description

Compounds with a benzyloxy group (like “3-(Benzyloxy)-5-fluorophenol”) are often used as building blocks in organic synthesis . The benzyloxy group can undergo various reactions, and the fluorophenol part can participate in aromatic substitution reactions.


Synthesis Analysis

While specific synthesis methods for “3-(Benzyloxy)-5-fluorophenol” are not available, similar compounds can be synthesized through reactions like the Suzuki-Miyaura coupling . This reaction is widely used in organic synthesis to create carbon-carbon bonds.


Chemical Reactions Analysis

Again, while specific reactions involving “3-(Benzyloxy)-5-fluorophenol” are not available, benzyloxy compounds are known to undergo reactions like protodeboronation . The presence of the fluorine atom might also influence the reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . Without specific information on “3-(Benzyloxy)-5-fluorophenol”, it’s difficult to provide a detailed analysis.

Scientific Research Applications

Organic Synthesis and Precursor Chemistry

3-Benzyloxyaniline serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules by introducing functional groups or modifying existing structures. For instance, it has been employed as a precursor for the synthesis of compounds like benzyl acetate , which finds applications in fragrances and flavorings .

Selective Inhibitor of Excitatory Amino Acid Transporters (EAATs)

One of the primary applications of 3-Benzyloxyaniline lies in its ability to inhibit excitatory amino acid transporters (EAATs). These membrane proteins play a crucial role in clearing glutamate—the major excitatory neurotransmitter in the brain—from the synaptic cleft. By selectively targeting EAATs, researchers can explore potential therapeutic interventions related to neurological disorders and excitotoxicity.

Environmental Chemistry

Researchers examine the fate and behavior of 3-Benzyloxyaniline in the environment. Its degradation pathways, persistence, and potential impact on ecosystems are of interest. Understanding its behavior in soil, water, and air contributes to environmental risk assessments.

Mechanism of Action

The mechanism of action would depend on the specific application of “3-(Benzyloxy)-5-fluorophenol”. For instance, in medicinal chemistry, the mechanism of action often involves interaction with biological targets .

properties

IUPAC Name

3-fluoro-5-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDLPFXHEXUAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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